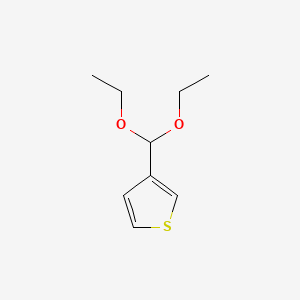
3-(Diethoxymethyl)thiophene
Overview
Description
3-(Diethoxymethyl)thiophene (3-DMT) is an organosulfur compound with a variety of applications in scientific research. Its synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions are discussed in
Scientific Research Applications
Optical Properties and Solid-State Emission
Poly(3-hexylthiophene) (P3HT), a related thiophene polymer, has been studied for its optical properties. Postfunctionalization of P3HT with various functional groups, including thiophene derivatives, demonstrates altered fluorescence yields and solid-state emission properties. These properties are crucial for applications in light-emitting devices and sensors (Li, Vamvounis, & Holdcroft, 2002).
Photo- and Thermooxidation Stability
The photochemical and thermal stability of poly(3-hexylthiophene) (P3HT) is a critical aspect, especially for its use in organic solar cells. Studies on P3HT have shown degradation mechanisms involving radical oxidation of side-chains and thiophene rings, impacting device longevity (Manceau, Rivaton, Gardette, Guillerez, & Lemaître, 2009).
High-Voltage Battery Applications
Thiophene derivatives have been investigated as functional additives in lithium-ion batteries. They form a protective layer on the cathode surface, improving cycling stability at high voltages. This highlights the potential of thiophene derivatives in enhancing battery performance (Xia, Xia, & Liu, 2015).
Electrochemical Synthesis and Applications
The electrochemical synthesis of thiophene derivatives leads to polymers with conductive properties. These polymers are used in various applications, including electrochromic displays and sensors. The synthesis and properties of these polymers are crucial for their practical applications (Dian, Barbey, & Decroix, 1986).
Electrochromic Device Applications
Functionalized thiophene polymers, such as poly(3-bromo-4-methoxythiophene), show promising applications in electrochromic devices. Their unique optical and electrochemical properties enable them to be used in displays and smart windows (Cihaner & Önal, 2007).
Organic Solar Cell Enhancements
Poly(3-hexylthiophene)-based solar cells have been improved using thiophene derivatives. These modifications result in higher photovoltaic performance and reduced energy loss, making them more efficient and viable for commercial use (Liu, Zhang, Zhou, Zhang, Wei, & Zhu, 2017).
Mechanism of Action
Target of Action
It is known that thiophene-based compounds, like 3-(diethoxymethyl)thiophene, have been studied for their potential biological activities .
Mode of Action
Thiophene-based compounds are known to interact with various receptors, especially against cyclooxygenase (cox) and lipoxygenase (lox) .
Biochemical Pathways
Thiophene derivatives are known to play a significant role in various biochemical processes .
Result of Action
Thiophene-based compounds are known to exhibit various pharmacological properties such as anti-inflammatory, antimicrobial, and anticancer activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the fluorescence quenching of thiophene substituted 1,3,4-oxadiazole derivatives, which could include this compound, is affected by various factors such as temperature, viscosity, and solvent polarity .
Biochemical Analysis
Biochemical Properties
3-(Diethoxymethyl)thiophene plays a role in several biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, thiophene derivatives, including this compound, have been shown to exhibit antimicrobial, anti-inflammatory, and anticancer properties . These interactions are primarily mediated through the compound’s ability to bind to specific active sites on enzymes and proteins, altering their conformation and activity. The sulfur atom in the thiophene ring can form hydrogen bonds and other non-covalent interactions with amino acid residues in the active sites of enzymes, leading to inhibition or activation of enzymatic activity .
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiophene derivatives, including this compound, have been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest . This compound can also modulate the expression of genes involved in inflammation and immune response, thereby exhibiting anti-inflammatory effects . Additionally, this compound has been shown to affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, including enzymes and receptors, leading to changes in their activity and function. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites and preventing substrate binding . This inhibition can result in the accumulation of specific metabolites and disruption of metabolic pathways. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation under certain conditions, such as exposure to light or heat . Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects highlight the importance of considering the stability and degradation of this compound in experimental studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of this compound can exhibit beneficial effects, such as anti-inflammatory and anticancer properties, while higher doses can lead to toxic or adverse effects . For instance, at low doses, this compound has been shown to inhibit tumor growth and reduce inflammation in animal models . At higher doses, this compound can cause toxicity, including liver and kidney damage, and adverse effects on the immune system . These dosage-dependent effects underscore the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive metabolites that can further interact with cellular biomolecules . The metabolism of this compound can influence its biological activity and toxicity. For example, the formation of reactive metabolites can lead to oxidative stress and cellular damage . Additionally, this compound can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of specific metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to specific proteins, influencing its localization and accumulation within cellular compartments . The distribution of this compound within tissues can also be influenced by its interactions with plasma proteins and other binding partners . These transport and distribution mechanisms play a crucial role in determining the biological activity and toxicity of this compound.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound can be localized to specific cellular compartments, such as the nucleus, cytoplasm, or mitochondria, depending on its interactions with targeting signals and post-translational modifications . For example, this compound can be directed to the nucleus by nuclear localization signals, where it can interact with transcription factors and modulate gene expression . Similarly, this compound can be targeted to the mitochondria by mitochondrial targeting signals, influencing mitochondrial function and metabolism . The subcellular localization of this compound is a key determinant of its biological activity and therapeutic potential.
properties
IUPAC Name |
3-(diethoxymethyl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2S/c1-3-10-9(11-4-2)8-5-6-12-7-8/h5-7,9H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHXDNUQYRTTWTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=CSC=C1)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426519 | |
| Record name | 3-(diethoxymethyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3199-44-8 | |
| Record name | 3-(diethoxymethyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



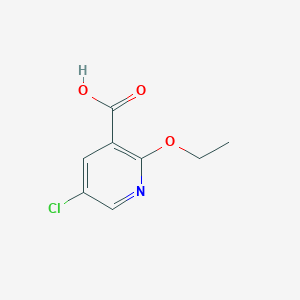

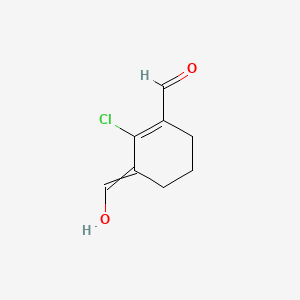
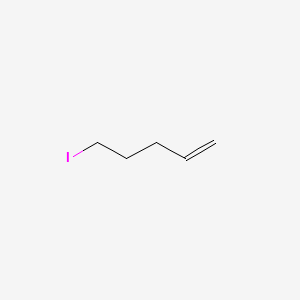
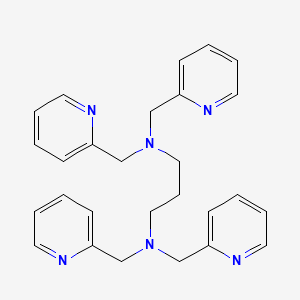

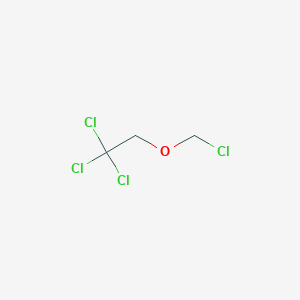
![(E)-N-[[(Z)-butan-2-ylideneamino]oxy-ethenyl-methylsilyl]oxybutan-2-imine](/img/structure/B1588588.png)
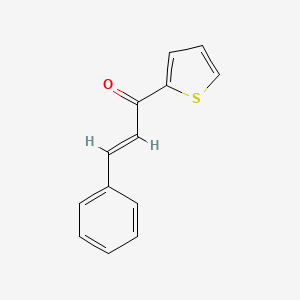
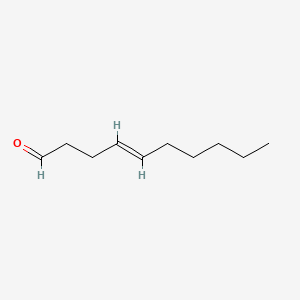
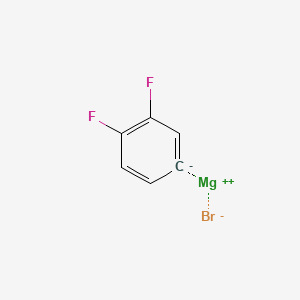
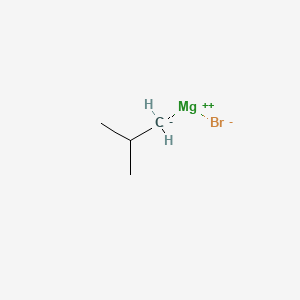
![Tris[bis(trimethylsilyl)amino] yttrium](/img/structure/B1588599.png)
![[1,3]Dithiolo[4,5-d][1,3]dithiole-5-thione](/img/structure/B1588600.png)